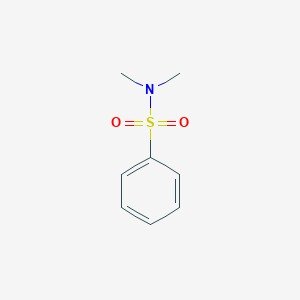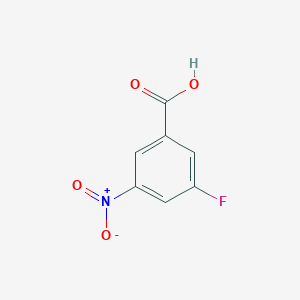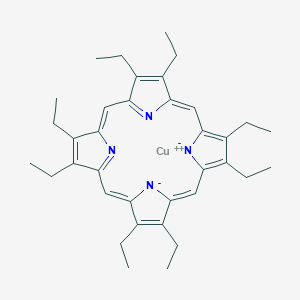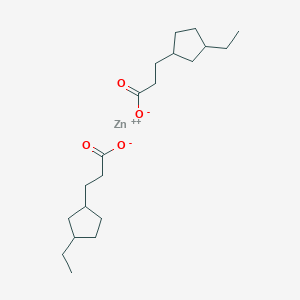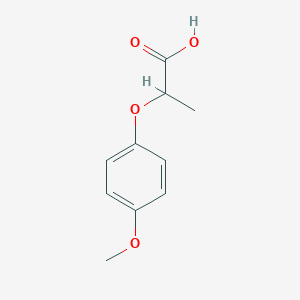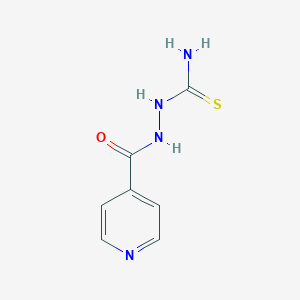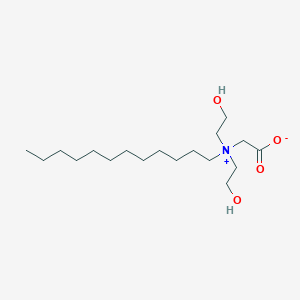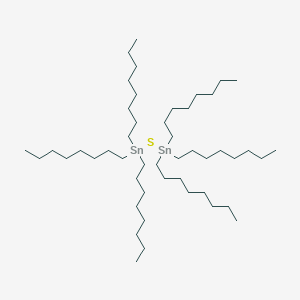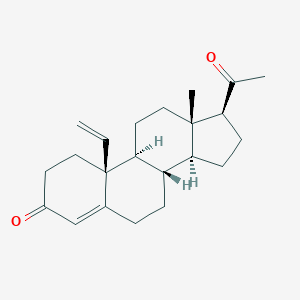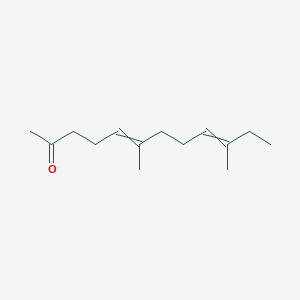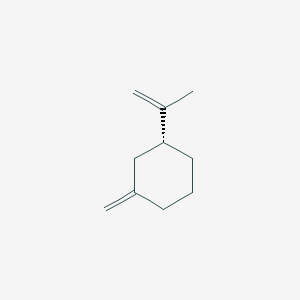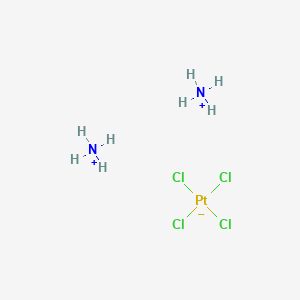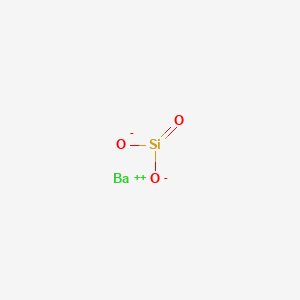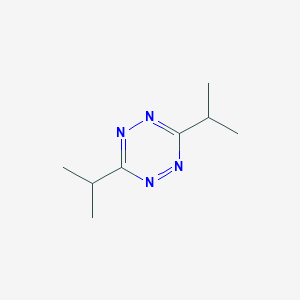
Tricyclo(4.2.0.02,5)octane, anti-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.2.0.02,5)octane, also known as anti-cis-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]oxazine (TIPO), is a cyclic compound that exhibits anti-inflammatory and analgesic properties. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
TIPO exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of inflammation and glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
TIPO has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also reduces the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIPO has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its ability to activate the PPAR-γ pathway, and its relatively low toxicity. However, its synthesis is complex and time-consuming, and it may not be suitable for large-scale production.
Direcciones Futuras
There are several future directions for the research on TIPO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TIPO has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It also protects dopaminergic neurons from degeneration in animal models of Parkinson's disease. Another potential application is in the treatment of obesity and metabolic disorders. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Further studies are needed to determine the safety and efficacy of TIPO in humans and to explore its potential therapeutic applications in various medical conditions.
Métodos De Síntesis
TIPO can be synthesized using a multistep process involving the condensation of phenylhydrazine with cyclobutanone followed by the reaction with various substituted aldehydes. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
TIPO has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propiedades
Número CAS |
13027-75-3 |
|---|---|
Nombre del producto |
Tricyclo(4.2.0.02,5)octane, anti- |
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[4.2.0.02,5]octane |
InChI |
InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2 |
Clave InChI |
YTZCZYFFHKYOBJ-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3C2CC3 |
SMILES canónico |
C1CC2C1C3C2CC3 |
Otros números CAS |
28636-10-4 |
Sinónimos |
Tricyclo(4.2.0.02,5)octane, anti- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



